molecular formula C11H19N3 B13078013 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13078013
M. Wt: 193.29 g/mol
InChI Key: GNWDJEPBOYKHTK-UHFFFAOYSA-N
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Description

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the following chemical structure:

C11H19N3\text{C}_{11}\text{H}_{19}\text{N}_3C11​H19​N3​

This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its fused pyrazole and pyrimidine rings. It exhibits interesting properties due to its unique structure.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One common approach involves cyclization reactions between appropriate precursors. For example:

    Condensation Reaction:

    Other Methods:

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.

Chemical Reactions Analysis

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine positions.

    Common Reagents and Conditions:

Scientific Research Applications

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine finds applications in various fields:

    Chemistry: As a building block for designing novel compounds.

    Biology: It may exhibit biological activity (e.g., as enzyme inhibitors or ligands).

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of other valuable molecules.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique fused ring system. Similar compounds include other pyrazolo[1,5-a]pyrimidines, but each has distinct properties.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-butyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-7-6-9(2)14(11)13-10/h8-9,12H,3-7H2,1-2H3

InChI Key

GNWDJEPBOYKHTK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN2C(CCNC2=C1)C

Origin of Product

United States

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